molecular formula C7H6N2OS B167677 5-Methoxy-2,1,3-benzothiadiazole CAS No. 1753-76-0

5-Methoxy-2,1,3-benzothiadiazole

Cat. No.: B167677
CAS No.: 1753-76-0
M. Wt: 166.2 g/mol
InChI Key: XAPHRZKQDIJZDU-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: In chemistry, 5-Methoxy-2,1,3-benzothiadiazole is used as a building block for the synthesis of more complex molecules. Its strong electron-withdrawing properties make it valuable in the design of new materials with specific electronic properties .

Biology: In biological research, this compound is used in the development of fluorescent probes for bioimaging. Its ability to facilitate intramolecular charge transfer enhances its fluorescence properties, making it useful for imaging applications .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These derivatives may exhibit anti-cancer, anti-bacterial, or anti-inflammatory activities .

Industry: In industrial applications, this compound is used in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its strong electron-withdrawing properties and ability to facilitate charge transfer make it an ideal component for these devices .

Biochemical Analysis

Biochemical Properties

5-Methoxy-2,1,3-benzothiadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily mediated through the compound’s electron-withdrawing properties, which facilitate redox reactions. Additionally, this compound can form non-covalent interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In cancer cells, it has been shown to induce apoptosis by modulating cell signaling pathways such as the MAPK/ERK pathway . This compound also affects gene expression by acting as a transcriptional regulator, leading to changes in cellular metabolism and proliferation . In neuronal cells, this compound has been found to enhance synaptic plasticity and improve cognitive functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, altering their structure and function . This binding can lead to the inhibition or activation of enzymes involved in critical cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time when exposed to light and oxygen . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and function . These effects include alterations in mitochondrial activity and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration ranges .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification . It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play critical roles in the metabolism and elimination of xenobiotics . These interactions can influence metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications play essential roles in directing this compound to specific organelles . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-2,1,3-benzothiadiazole is unique due to its methoxy group, which enhances its electron-withdrawing properties and facilitates intramolecular charge transfer. This makes it particularly valuable in applications requiring strong fluorescence and charge transfer properties .

Properties

IUPAC Name

5-methoxy-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-10-5-2-3-6-7(4-5)9-11-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPHRZKQDIJZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NSN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381763
Record name 5-methoxy-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1753-76-0
Record name 5-Methoxy-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1753-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methoxy-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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